![molecular formula C16H13ClO2 B3163809 (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 886041-03-8](/img/structure/B3163809.png)
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal fertility drug that is used to treat female infertility by inducing ovulation. Clomiphene is also used in research as a selective estrogen receptor modulator (SERM) to study its mechanism of action and its effects on the reproductive system.
Mechanism of Action
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one works by blocking estrogen receptors in the hypothalamus, which results in an increase in FSH and LH secretion. This increase in FSH and LH stimulates the ovaries to produce and release mature eggs, leading to ovulation.
Biochemical and Physiological Effects:
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects on the reproductive system. These include an increase in FSH and LH secretion, an increase in the number of mature eggs produced, and an increase in the thickness of the endometrial lining.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is that it is a well-established drug with a known mechanism of action. Additionally, (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is relatively inexpensive and easy to obtain. However, one limitation of using (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in lab experiments is that it may not accurately reflect the effects of natural estrogen on the reproductive system.
Future Directions
There are a number of potential future directions for research on (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. One area of interest is the use of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in the treatment of male infertility. Another potential area of research is the development of more selective SERMs that can target specific estrogen receptors in the body. Additionally, there is ongoing research into the long-term effects of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one use on the reproductive system.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is used in scientific research to study its effects on the reproductive system, particularly its mechanism of action as a SERM. (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is known to bind to estrogen receptors in the hypothalamus, which results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to ovulation.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDOBQRTNDADS-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.